5-Chloro-2-ethoxy-4-tosylthiazole
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Overview
Description
5-Chloro-2-ethoxy-4-tosylthiazole is a chemical compound with the molecular formula C12H12ClNO3S2 and a molecular weight of 317.81 g/mol It is characterized by the presence of a thiazole ring substituted with chloro, ethoxy, and tosyl groups
Preparation Methods
The synthesis of 5-Chloro-2-ethoxy-4-tosylthiazole typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxythiazole with chlorinating agents to introduce the chloro substituent. The tosyl group is then introduced through a sulfonation reaction using tosyl chloride under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-ethoxy-4-tosylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the tosyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the chloro group is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include tosyl chloride, chlorinating agents, palladium catalysts, and boron reagents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-ethoxy-4-tosylthiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-4-tosylthiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tosyl group can enhance its binding affinity to certain proteins, while the thiazole ring can facilitate interactions with nucleic acids .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-ethoxy-4-tosylthiazole include other thiazole derivatives such as:
2-Ethoxy-4-tosylthiazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-2-methoxy-4-tosylthiazole: The methoxy group can alter its chemical properties compared to the ethoxy group.
5-Chloro-2-ethoxy-4-methylthiazole: The methyl group provides different steric and electronic effects compared to the tosyl group.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-(4-methylphenyl)sulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-3-17-12-14-11(10(13)18-12)19(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWWYENWIHHCNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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